Pentyl 3,5-dinitrobenzoate

Gas chromatography Retention index Derivatization

Researchers calibrating GC columns for homologous nitrobenzoate esters often lack reliable mid-range reference standards. Pentyl 3,5-dinitrobenzoate fills this gap with a Kovats retention index of 3007 on OV-351, positioned between propyl (≈2605) and hexyl (≈3230) esters, enabling accurate interpolation. Its absence of antifungal activity against Candida spp. makes it an ideal structurally matched negative control for dose-response SAR assays. • Kovats RI: 3007 on OV-351 - mid-range GC calibration standard • No antifungal activity - validated negative control for alkyl chain SAR • Melting point 43-48 °C - handled as low-viscosity liquid at ambient lab temperature ≥95% purity, available for immediate shipment.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 10478-03-2
Cat. No. B082015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 3,5-dinitrobenzoate
CAS10478-03-2
SynonymsBenzoic acid, 3,5-dinitro-, pentyl ester
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H14N2O6/c1-2-3-4-5-20-12(15)9-6-10(13(16)17)8-11(7-9)14(18)19/h6-8H,2-5H2,1H3
InChIKeyKVRKVNNGYVWNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl 3,5-Dinitrobenzoate: Chemical Identity & Specifications


Pentyl 3,5-dinitrobenzoate (CAS 10478-03-2) is an n-alkyl ester of 3,5-dinitrobenzoic acid, bearing a C5 linear alkyl chain and two electron-withdrawing nitro substituents at the meta positions of the aromatic ring [1]. It appears as a yellow solid with a reported melting point of 43–45 °C and a molecular formula of C₁₂H₁₄N₂O₆ (MW 282.25 g mol⁻¹) [1]. The compound belongs to a homologous series of 3,5-dinitrobenzoate esters widely employed as derivatization agents for alcohols and amines, as π-acidic ligands in crystal engineering, and as intermediates in medicinal chemistry [1].

1 Chromatographic standard candidate: mid-chain ester for GC retention indexing
2 Low-melting research intermediate: near-ambient melting facilitates solution-phase studies
3 Lipophilicity probe: intermediate retention supports ADME model correlation

Why Pentyl 3,5-Dinitrobenzoate Cannot Be Substituted


Within the homologous series of n-alkyl 3,5-dinitrobenzoates, the alkyl chain length is not a passive structural feature: it governs gas‑chromatographic retention, biological activity, solid‑state packing, and lipophilicity in a quantitatively predictable manner [1]. Replacing pentyl 3,5-dinitrobenzoate with a shorter‑chain analog (e.g., ethyl or propyl) or a branched isomer (e.g., isopentyl) without experimental verification introduces measurable shifts in Kovats retention indices (up to ~200 units on SE‑30), melting points (differences exceeding 15 °C), and antifungal MIC values (up to 8‑fold), any of which can compromise reproducibility in derivatization protocols, chromatographic method validation, or structure‑activity relationship (SAR) studies [1][2].

Chain length Alkyl chain determines retention and lipophilicity; methyl or hexyl esters are not interchangeable in GC workflows
Activity Antifungal SAR is chain-length-dependent; short-chain esters are active, pentyl ester is not, so direct substitution may compromise screening results
Solid state Melting point differs >50 °C from methyl/ethyl esters, altering handling and formulation strategies

Pentyl 3,5-Dinitrobenzoate vs. Alkyl Ester Analogs


Melting Point Depression vs. Shorter Esters

On an SE‑30 non‑polar capillary column under isothermal conditions (160 °C), pentyl 3,5-dinitrobenzoate exhibits a Kovats retention index (RI) of 2039, which is precisely intermediate between the butyl (RI = 1957) and hexyl (RI = 2138) homologs and 44 units higher than its branched isomer isopentyl 3,5-dinitrobenzoate (RI = 1995) [1]. The methylene‑increment contribution is approximately 96 ± 5 RI units per CH₂ group across the C1–C6 series (methyl RI = 1690, propyl RI = 1853, butyl RI = 1957, pentyl RI = 2039, hexyl RI = 2138) [1].

Melting Point
Reported
43.7–43.8 °C (Δ ≈ −64 °C vs. methyl ester)
Supports low-temperature handling and formulation screening
Capillary method; cross-study comparable
Gas chromatography Retention index Derivatization Method validation

Retention Index (OV-351) for Lipophilicity

In a standardized microdilution assay against Candida albicans (CBS 562), pentyl 3,5-dinitrobenzoate (compound 6) exhibited an MIC of 1000 µg mL⁻¹ (3.54 mM), compared with 125 µg mL⁻¹ (0.52 mM) for the ethyl ester (compound 2) and 250 µg mL⁻¹ (0.98 mM) for the propyl ester (compound 3), all tested within the same study [1]. This 8‑fold and 4‑fold reduction in potency, respectively, demonstrates a clear inverse relationship between n‑alkyl chain length beyond C2 and antifungal activity in the 3,5‑dinitrobenzoate series.

Retention Index
Head-to-head
I = 3007 (OV-351)
Mid-range lipophilicity reference for GC method development
ΔI +532 vs. ethyl ester; temperature-programmed
Antifungal SAR Candida albicans MIC

Antifungal Activity: Pentyl vs. Ethyl and Propyl Esters

Pentyl 3,5-dinitrobenzoate melts at 43–45 °C (literature 43.7–43.8 °C from purified synthetic material), placing it near ambient temperature and significantly lower than the methyl (107–109 °C), ethyl (91–92 °C), and isopentyl (59.9–60.2 °C) analogs [1][2]. Its melting point is approximately 48 °C below the ethyl ester and 16 °C below its branched isomer, enabling melt‑processing or low‑temperature formulation strategies not accessible with the more refractory short‑chain esters.

Antifungal Screen
Head-to-head
No activity at tested concentrations (>500 µg/mL implied)
Supports negative-control context for antifungal SAR
Ethyl ester MIC 125 µg/mL (C. albicans); broth microdilution
Solid-state properties Formulation Purification Crystallization

Patent Scope vs. Experimental Antifungal Activity

With the pentyl chain held constant, the Kovats retention index on SE‑30 (160 °C) increases systematically with nitro substitution: pentyl 4‑nitrobenzoate (mononitro, RI = 1803) vs. pentyl 3,5‑dinitrobenzoate (dinitro, RI = 2039), representing a ΔRI of +236 attributable to the second aromatic nitro group [1]. This increment demonstrates that the 3,5‑dinitro substitution pattern provides substantially stronger interaction with the stationary phase than 4‑nitro substitution alone, enabling chromatographic baseline separation of mono‑ and dinitrobenzoate derivatives even when the alkyl chain is identical.

Patent Scope
Class-level
Encompassed by generic formula; no individual data
Patent scope does not imply verified antifungal activity
Experimental data: pentyl ester inactive vs. Candida spp.
Structure-retention relationship Selectivity Stationary phase interaction

Pentyl 3,5-Dinitrobenzoate: Key Application Scenarios


GC Lipophilicity Reference Standard

With a Kovats RI of 2039 on SE‑30 (160 °C), pentyl 3,5‑dinitrobenzoate occupies a chromatographic retention window that is intermediate within the C1–C12 n‑alkyl 3,5‑dinitrobenzoate series [1]. This well‑defined position makes it suitable as a retention index marker for calibrating temperature‑programmed GC methods targeting analytes with moderate polarity, especially when the separation requires resolution from both lower‑boiling (e.g., butyl, propyl) and higher‑boiling (e.g., hexyl, octyl) ester derivatives. Its RI is documented in the NIST Chemistry WebBook and Pherobase, ensuring traceability for regulatory method validation [2].

Low-Melting Intermediate for Esterification

Because pentyl 3,5‑dinitrobenzoate displays an MIC of 1000 µg mL⁻¹ against C. albicans—8‑fold higher (less active) than the ethyl ester—it serves as a low‑bioactivity compound for use as a negative control or matrix‑matched internal standard in antifungal susceptibility testing [1]. Its structural similarity to the active short‑chain esters ensures comparable physicochemical behavior (e.g., solubility, recovery) without contributing confounding antifungal effects at typical assay concentrations.

Negative Control for Antifungal Screening

The low melting point of pentyl 3,5‑dinitrobenzoate (43–45 °C) permits melt‑based derivatization of alcohols without added solvent, reducing exposure of thermally labile substrates to elevated temperatures that would be required with the higher‑melting ethyl (91 °C) or methyl (108 °C) analogs [1][2]. This property is advantageous for preparing 3,5‑dinitrobenzoate derivatives of volatile or heat‑sensitive alcohols destined for GC or HPLC analysis, where quantitative conversion and minimal thermal degradation are critical.

Lipophilicity Probe for Membrane Permeation

The 236‑unit RI difference between pentyl 3,5‑dinitrobenzoate (RI = 2039) and pentyl 4‑nitrobenzoate (RI = 1803) on SE‑30 provides a built‑in quality‑control metric: any contamination by mono‑nitro ester or incomplete dinitration during synthesis can be detected as a well‑resolved peak in a simple isothermal GC run [1]. Procurement specifications can therefore include a GC‑RI window of 2035–2045 (SE‑30, 160 °C) as a rapid identity and purity check.

Application
Selection Property
Validation Focus
GC Lipophilicity Reference Standard
Mid-range retention index
Column calibration for homologous series
Low-Melting Intermediate
Melting point near ambient
Solution-phase reactivity studies
Negative Control for Antifungal Screening
Chain-length dependent activity
Structurally matched inactive comparator
Lipophilicity Probe for Membrane Permeation
Intermediate log P/retention
ADME model correlation
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